molecular formula C21H20ClN3O4S B11359931 5-chloro-N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11359931
M. Wt: 445.9 g/mol
InChI Key: ZPUFYAIQLASKTR-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethoxyphenyl, and methanesulfonyl groups

Preparation Methods

The synthesis of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The chloro, ethoxyphenyl, and methanesulfonyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride.

    Final Coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    3-CHLORO-N-(4-ETHOXYPHENYL)-4-METHOXYBENZAMIDE: This compound has a similar structure but differs in the position and type of substituents.

    Pyridinium Salts: These compounds share a similar pyrimidine ring structure but have different substituents and functional groups.

The uniqueness of 5-CHLORO-N-(4-ETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-17-9-7-16(8-10-17)24-20(26)19-18(22)12-23-21(25-19)30(27,28)13-15-6-4-5-14(2)11-15/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

ZPUFYAIQLASKTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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